molecular formula C8H16F3NO B3042781 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol CAS No. 680211-16-9

4-(Diethylamino)-1,1,1-trifluorobutan-2-ol

Cat. No.: B3042781
CAS No.: 680211-16-9
M. Wt: 199.21 g/mol
InChI Key: FHMIBRINIPRTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylamino)-1,1,1-trifluorobutan-2-ol is an organic compound characterized by the presence of a diethylamino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol typically involves the reaction of diethylamine with a trifluoromethylated precursor. One common method is the nucleophilic addition of diethylamine to 4-chloro-1,1,1-trifluorobutan-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles in the presence of suitable leaving groups and catalysts.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides, thiols, or amines in the presence of catalysts such as palladium or copper.

Major Products Formed:

    Oxidation: Formation of 4-(Diethylamino)-1,1,1-trifluorobutan-2-one.

    Reduction: Formation of 4-(Diethylamino)-1,1,1-trifluorobutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Diethylamino)-1,1,1-trifluorobutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    4-(Diethylamino)salicylaldehyde: Shares the diethylamino group but differs in the presence of an aldehyde group instead of a hydroxyl group.

    4-(Diethylamino)phenylacetylene: Contains a diethylamino group and an alkyne moiety, offering different reactivity and applications.

    4-(Diethylamino)benzaldehyde: Similar in structure but with an aromatic ring and an aldehyde group.

Uniqueness: 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential for bioactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(diethylamino)-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h7,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMIBRINIPRTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol
Reactant of Route 2
Reactant of Route 2
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol
Reactant of Route 4
Reactant of Route 4
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol
Reactant of Route 5
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol
Reactant of Route 6
Reactant of Route 6
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.